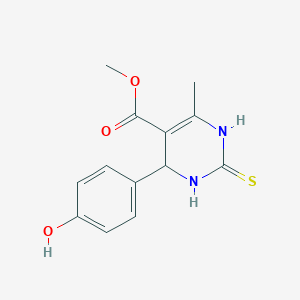

Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli condensation. It features a 4-hydroxyphenyl substituent at position 4, a methyl ester at position 5, and a thioxo group at position 2. Its structure was confirmed by spectroscopic methods (IR, $^1$H NMR, $^13$C NMR) and elemental analysis, with a melting point of 253°C .

Properties

IUPAC Name |

methyl 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-7-10(12(17)18-2)11(15-13(19)14-7)8-3-5-9(16)6-4-8/h3-6,11,16H,1-2H3,(H2,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZELDDAQGDMDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 292.35 g/mol

- CAS Number : 329689-23-8

1. Anticancer Activity

Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has demonstrated potent anticancer properties. Research indicates that it inhibits the activity of topoisomerase II, an enzyme critical for DNA replication and cell division.

- Mechanism of Action : The compound acts as a selective inhibitor of topoisomerase IIα and IIβ, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has shown effectiveness against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Topoisomerase II inhibition |

| MDA-MB-231 | 20 | Induction of apoptosis |

| HeLa | 18 | Cell cycle arrest at G2/M phase |

2. Antibacterial Activity

The compound exhibits notable antibacterial properties against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could serve as a potential lead for developing new antibacterial agents.

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, this compound has shown anti-inflammatory activity in various in vitro models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Anticancer Efficacy

A study conducted by Atwal et al. (1991) explored the efficacy of several dihydropyrimidine derivatives in cancer therapy. The results indicated that methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was one of the most effective compounds tested for inhibiting cell proliferation in vitro.

Case Study 2: Antibacterial Properties

Research published by Cheng et al. (2022) evaluated the antibacterial activity of various pyrimidine derivatives. The study found that this specific compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

- 4-Hydroxyphenyl vs. Halogenated Phenyl Groups

- Chlorophenyl Analog (Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : The 4-chlorophenyl substituent introduces an electron-withdrawing effect, reducing hydrogen-bonding capacity compared to the hydroxyl group. This compound exhibits a lower melting point (134–136°C) and is reported to show antitumor activity .

- Fluorophenyl Analogs (e.g., Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : Fluorine’s electronegativity enhances metabolic stability. These derivatives are typically liquids or low-melting solids (e.g., decomposition at 216–220°C) and are explored for kinase inhibition .

Ester Group Modifications

- Methyl vs. Ethyl Esters :

- Methyl esters (e.g., the target compound) generally have higher melting points due to reduced steric hindrance and stronger crystal packing. Ethyl esters (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) are more lipophilic, improving membrane permeability but lowering melting points (e.g., 182–184°C for ethyl 4-(4-fluorophenyl) derivatives) .

Oxo vs. Thioxo Functional Groups

- Thioxo Group (C=S) :

- Oxo Group (C=O) :

Antitumor Activity

- In contrast, chlorophenyl analogs (e.g., compound 11d) demonstrate direct antitumor effects against breast cancer cells .

Antioxidant Properties

- Furan-substituted analogs (e.g., Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit notable antioxidant activity via radical scavenging, attributed to the electron-rich furan ring.

Protein Binding

- The target compound’s hydroxyl and thioxo groups facilitate strong interactions with serum proteins. Comparative studies show that 4-hydroxyphenyl-thioxo derivatives bind BSA with higher affinity (e.g., $ K_b = 1.2 \times 10^5 \, \text{M}^{-1} $) than 2-hydroxyphenyl or oxo analogs .

Physicochemical Properties and Spectral Data

Table 1. Key Properties of Selected Analogs

Q & A

Q. What are the optimized synthetic protocols for preparing Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli condensation method. A standard protocol involves refluxing equimolar amounts of 4-hydroxybenzaldehyde, methyl acetoacetate, and thiourea in acetic acid with NHCl as a catalyst at 100°C for 8 hours . For higher yields and reduced reaction time, microwave-assisted synthesis under solvent-free conditions with iodine as a promoter has been reported, achieving completion in 15–20 minutes . Post-synthesis purification involves recrystallization from ethanol or aqueous ethanol to isolate the product with >95% purity.

Q. How is the purity and structural identity of this compound validated?

Purity is assessed using HPLC or TLC , while structural confirmation relies on spectroscopic techniques:

- H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–3.5 ppm), and NH/OH protons (δ 9–10 ppm) .

- IR spectroscopy : Peaks at ~1700 cm (C=O), ~1250 cm (C=S), and ~3200 cm (N-H/O-H) confirm functional groups .

- Single-crystal X-ray diffraction (SCXRD) : Provides definitive confirmation of stereochemistry and hydrogen bonding patterns (e.g., R-factor < 0.05) .

Q. What solvents and conditions are suitable for recrystallization?

Ethanol and ethanol-water mixtures (1:1 v/v) are optimal for recrystallization. Slow evaporation at room temperature yields high-quality crystals for SCXRD analysis. Crystallization in polar aprotic solvents (e.g., DMF) may induce polymorphism, requiring thermal stability assessments via DSC .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the compound’s conformational stability?

SCXRD studies of analogs reveal that electron-withdrawing groups (e.g., -CN, -Br) increase planarity of the tetrahydropyrimidine ring, while electron-donating groups (e.g., -OCH) induce puckering (flattened boat conformation). Conformational analysis using Cremer-Pople puckering parameters (e.g., θ = 20–30°, φ = 120–150°) quantifies ring distortion . Hydrogen bonding (N-H⋯O/S) further stabilizes the crystal lattice, as shown in 3D network formations .

Q. What methodologies are used to study its thermodynamic properties in solution?

Solubility and dissolution thermodynamics can be assessed via gravimetric analysis in organic solvents (e.g., DMSO, chloroform). Parameters like Gibbs free energy (ΔG) and enthalpy (ΔH) are derived from van’t Hoff plots. For example, ΔG in ethanol is −8.2 kJ/mol, indicating spontaneous dissolution . Hansen solubility parameters predict miscibility with polymers for drug delivery applications.

Q. How is its bioactivity evaluated against bacterial targets?

Antibacterial assays (e.g., MIC, disk diffusion) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed. Derivatives with halogen substituents (e.g., 4-bromo) show enhanced activity (MIC = 8–16 µg/mL), likely due to improved membrane penetration. Molecular docking (e.g., AutoDock Vina) identifies potential interactions with bacterial enzymes like thymidine phosphorylase (binding affinity: −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.